N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a small molecule that has shown promise as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antimalarial and potential antiviral properties against COVID-19. Theoretical and experimental studies have shown these compounds exhibit significant in vitro antimalarial activity, characterized by low cytotoxicity and promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This indicates a potential application in the development of new antimalarial and antiviral agents (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Certain benzothiazole sulfonamide compounds have been explored for their role as dual inhibitors of PI3Kα (phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin), which are important targets for cancer therapy. These studies have focused on modifications to improve metabolic stability, indicating their relevance in the design of new anticancer drugs (Stec et al., 2011).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed significant anticonvulsant activity. These findings suggest the potential application of such compounds in the development of treatments for epilepsy and related seizure disorders (Farag et al., 2012).
Inhibition of Enzymes Linked to Metabolic Disorders
Compounds with sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are involved in metabolic disorders such as diabetes and Alzheimer's disease, respectively. The research indicates these compounds' potential application in managing such conditions (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition for Therapeutic Use
Thiazolylsulfonamides have been investigated for their carbonic anhydrase inhibitory action. These studies have demonstrated the potential of sulfonamide derivatives in treating various conditions, including glaucoma, epilepsy, and certain cancers, through the inhibition of carbonic anhydrases (Carta et al., 2017).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKGVGAJDHVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.